2-cyclopropyl-N'-[(E)-(5-methylfuran-2-yl)methylidene]quinoline-4-carbohydrazide
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Overview
Description
2-cyclopropyl-N’-[(E)-(5-methylfuran-2-yl)methylidene]quinoline-4-carbohydrazide is a compound that belongs to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions and have significant applications in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-N’-[(E)-(5-methylfuran-2-yl)methylidene]quinoline-4-carbohydrazide typically involves the reaction of quinoline-4-carbohydrazide with 5-methylfurfural under reflux conditions in ethanol. The reaction is catalyzed by glacial acetic acid, which facilitates the formation of the Schiff base through the condensation of the hydrazide and aldehyde groups .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-N’-[(E)-(5-methylfuran-2-yl)methylidene]quinoline-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the quinoline ring.
Reduction: Reduced hydrazide derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
2-cyclopropyl-N’-[(E)-(5-methylfuran-2-yl)methylidene]quinoline-4-carbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 2-cyclopropyl-N’-[(E)-(5-methylfuran-2-yl)methylidene]quinoline-4-carbohydrazide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s quinoline moiety is crucial for its interaction with DNA and proteins, leading to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-cyclopropyl-N’-[(E)-(5-ethylthiophen-2-yl)methylidene]quinoline-4-carbohydrazide
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
2-cyclopropyl-N’-[(E)-(5-methylfuran-2-yl)methylidene]quinoline-4-carbohydrazide is unique due to its specific structural features, such as the presence of a cyclopropyl group and a methylfuran moiety. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-cyclopropyl-N-[(E)-(5-methylfuran-2-yl)methylideneamino]quinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-12-6-9-14(24-12)11-20-22-19(23)16-10-18(13-7-8-13)21-17-5-3-2-4-15(16)17/h2-6,9-11,13H,7-8H2,1H3,(H,22,23)/b20-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRYOFLNKOHQTBT-RGVLZGJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=N/NC(=O)C2=CC(=NC3=CC=CC=C32)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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